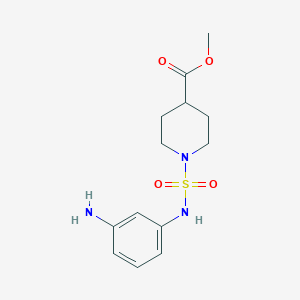
6-Methyl-4-azaindole-2-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-4-azaindole-2-carboxylic acid ethyl ester is a heterocyclic organic compound belonging to the indole family. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. The compound features a fused benzene and pyrrole ring system with a carboxylic acid ethyl ester group at the 2-position and a methyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4-azaindole-2-carboxylic acid ethyl ester typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring system. For this specific compound, the starting materials would be 6-methyl-2-nitrobenzaldehyde and ethyl glycinate. The reaction proceeds through the following steps:
Condensation: The aldehyde reacts with phenylhydrazine to form a hydrazone.
Cyclization: The hydrazone undergoes cyclization under acidic conditions to form the indole ring.
Esterification: The carboxylic acid group is esterified using ethanol and a catalytic amount of sulfuric acid.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-4-azaindole-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.
Reduction: Reduction of the nitro group (if present) can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions can occur at the 3-position of the indole ring, facilitated by reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in acetic acid for bromination.
Major Products:
Oxidation: 6-Methyl-4-azaindole-2-carboxylic acid.
Reduction: this compound with reduced functional groups.
Substitution: 3-Bromo-6-methyl-4-azaindole-2-carboxylic acid ethyl ester.
Scientific Research Applications
6-Methyl-4-azaindole-2-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential as an enzyme inhibitor due to its ability to form hydrogen bonds with various biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Methyl-4-azaindole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming hydrogen bonds with the active site residues, thereby blocking substrate access. The indole ring system allows for π-π stacking interactions with aromatic amino acids in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
- 6-Methyl-2-azaindole-3-carboxylic acid ethyl ester
- 4-Azaindole-2-carboxylic acid ethyl ester
- 6-Methylindole-2-carboxylic acid ethyl ester
Comparison: 6-Methyl-4-azaindole-2-carboxylic acid ethyl ester is unique due to the presence of both a methyl group at the 6-position and an ethyl ester group at the 2-position. This combination enhances its biological activity and makes it a valuable compound for medicinal chemistry research. Compared to other similar compounds, it exhibits higher binding affinity and specificity towards certain biological targets, making it a promising candidate for drug development.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
ethyl 6-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)10-5-8-9(13-10)4-7(2)6-12-8/h4-6,13H,3H2,1-2H3 |
InChI Key |
QZLQZIBNGYYSDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[9-[(2R,3R,5S)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12333003.png)



![1,7-Dioxacyclotetradeca-3,9-diene-2,8-dione,5,11-dihydroxy-6,14-dimethyl-, [5S-(3E,5R*,6S*,9E,11S*,14S*)]-](/img/structure/B12333035.png)



![(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12333057.png)



